molecular formula C14H18N2O B14389574 4-(4-Ethylmorpholin-2-yl)-1H-indole CAS No. 88059-34-1

4-(4-Ethylmorpholin-2-yl)-1H-indole

Cat. No.: B14389574
CAS No.: 88059-34-1
M. Wt: 230.31 g/mol
InChI Key: LFWKMOXGVGNSMX-UHFFFAOYSA-N
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Description

4-(4-Ethylmorpholin-2-yl)-1H-indole is a complex organic compound that features a morpholine ring substituted with an ethyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amino alcohols with α-haloacid chlorides to form the morpholine ring . The ethyl group is then introduced via alkylation reactions. The final step involves the coupling of the morpholine derivative with an indole precursor under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of 4-(4-Ethylmorpholin-2-yl)-1H-indole may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylmorpholin-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indole moiety or the morpholine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-(4-Ethylmorpholin-2-yl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-1H-indole involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethylmorpholin-2-yl)-1H-indole is unique due to the presence of both the morpholine and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethyl substitution on the morpholine ring further enhances its reactivity and potential interactions with biological targets.

Properties

CAS No.

88059-34-1

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

4-ethyl-2-(1H-indol-4-yl)morpholine

InChI

InChI=1S/C14H18N2O/c1-2-16-8-9-17-14(10-16)12-4-3-5-13-11(12)6-7-15-13/h3-7,14-15H,2,8-10H2,1H3

InChI Key

LFWKMOXGVGNSMX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)C2=C3C=CNC3=CC=C2

Origin of Product

United States

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